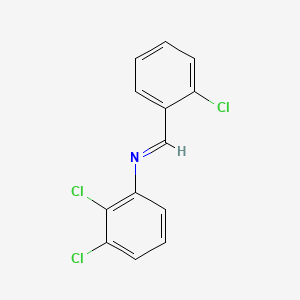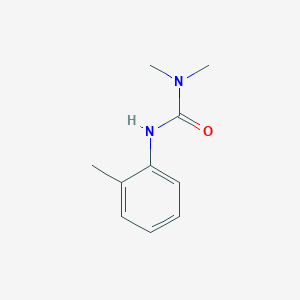
1,1-Dimethyl-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-(o-tolyl)urea is an organic compound with the molecular formula C10H14N2O It is a derivative of urea, where the nitrogen atoms are substituted with a dimethyl group and an ortho-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-(o-tolyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production. The reaction typically involves the following steps:
- Dissolution of potassium isocyanate in water.
- Addition of the appropriate amine (in this case, dimethylamine and o-toluidine).
- Stirring the reaction mixture at room temperature until the desired product is formed.
- Isolation and purification of the product through filtration or extraction.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is commonly used due to its efficiency and cost-effectiveness. The reaction conditions typically include:
- Generation of the desired isocyanate or carbamoyl chloride by reacting the corresponding amine with phosgene.
- Reaction of the isocyanate or carbamoyl chloride with ammonia to form the urea derivative.
- Purification of the product through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring in the ortho-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1,1-Dimethyl-3-(o-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymatic activities or interfere with cellular processes, leading to its observed effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-(p-tolyl)urea
- 1,1-Diethyl-3-(o-tolyl)urea
- 1,1-Diallyl-3-(o-tolyl)urea
- 1,1-Dibutyl-3-(o-tolyl)urea
Uniqueness
1,1-Dimethyl-3-(o-tolyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88228-90-4 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1,1-dimethyl-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C10H14N2O/c1-8-6-4-5-7-9(8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13) |
InChI Key |
HEUDNCPBUYZJDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


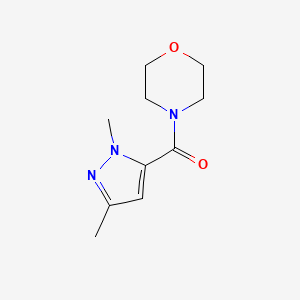
![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)
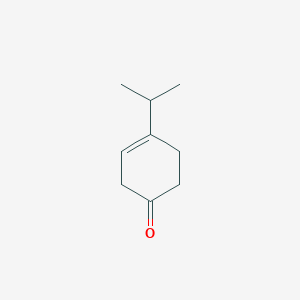
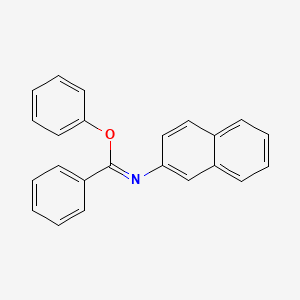



![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)
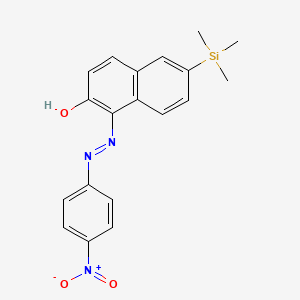

![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)

![N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)
